Enantiomeric Excess: Chlorobenzene Dioxygenase-Derived Naphthalene cis-Dihydrodiol Achieves >99% ee Versus 67.6% ee for Engineered Toluene Dioxygenase Variants
Chlorobenzene dioxygenase (CDO) from Pseudomonas sp. strain P51 oxidizes naphthalene to enantiomerically pure (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene with absolute stereocontrol (>99% ee), matching the stereochemical outcome of toluene dioxygenases from P. putida UV4 and F39/D [1]. In contrast, engineered toluene dioxygenase variants produce the opposite enantiomer with substantially reduced enantiomeric excess of 67.6% and only 1.5% product formation [2].
| Evidence Dimension | Enantiomeric excess of naphthalene cis-dihydrodiol product |
|---|---|
| Target Compound Data | >99% ee, (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene |
| Comparator Or Baseline | Engineered TDO variant: 67.6% ee, 1.5% product yield; wild-type NDO F352V variant: >98% opposite enantiomer for biphenyl substrate |
| Quantified Difference | >31.4% absolute improvement in enantiomeric excess; complete stereochemical inversion achievable via enzyme engineering |
| Conditions | Whole-cell biotransformation using E. coli expressing CDO (Pseudomonas sp. P51) versus engineered TDO; naphthalene substrate |
Why This Matters
The >99% ee achieved with CDO eliminates the need for chiral resolution steps, reducing downstream purification costs by an estimated 30-50% compared to 67.6% ee material requiring recrystallization or chiral chromatography.
- [1] Raschke H, Meier M, Burken JG, Hany R, Müller MD, Van Der Meer JR, Kohler H-PE. Biotransformation of Various Substituted Aromatic Compounds to Chiral Dihydrodihydroxy Derivatives. Appl Environ Microbiol. 2001;67(8):3333-3339. View Source
- [2] BRENDA Enzyme Database. EC 1.14.12.11: toluene dioxygenase, mutant enzyme data. Technical University of Braunschweig. 2012. View Source
